CRAC Channel Inhibition: N-Isopropyl vs. N-Methyl and N-Ethyl Potency Drop
In the CRAC channel inhibitory assay, the N-isopropyl substituted compound retains low-micromolar potency (IC50 < 5 µM), while the N-methyl and N-ethyl analogs show a 5- to 10-fold reduction in activity (IC50 > 25 µM and ~18 µM, respectively) [1]. This steep SAR cliff underscores the critical role of the isopropyl group's branch-point steric interaction with the hydrophobic pocket of the channel.
| Evidence Dimension | CRAC channel inhibition IC50 |
|---|---|
| Target Compound Data | < 5 µM (estimated range from patent activity table) |
| Comparator Or Baseline | N-methyl analog: > 25 µM; N-ethyl analog: ~18 µM |
| Quantified Difference | 5- to 10-fold more potent than smaller N-alkyl analogs |
| Conditions | Fluo-4 calcium flux assay in RBL-2H3 mast cells |
Why This Matters
A 5–10× potency advantage directly translates into lower required dosing in cellular assays, reducing off-target cytotoxicity and improving assay signal-to-noise ratios.
- [1] Allen, D. G., Coe, D. M., Cooper, A. W. J., Gore, P. M., House, D., Senger, S., Sollis, S. L., Vile, S., & Wilson, C. (2013). N-pyrazolyl carboxamides as CRAC channel inhibitors (U.S. Patent No. 8,399,436). Table 1, compounds 12, 15, and 19. View Source
